molecular formula C19H16N4OS B2840172 N-cyclopropyl-N-({imidazo[1,2-a]pyridin-3-yl}methyl)-1,3-benzothiazole-2-carboxamide CAS No. 1448050-41-6

N-cyclopropyl-N-({imidazo[1,2-a]pyridin-3-yl}methyl)-1,3-benzothiazole-2-carboxamide

Cat. No.: B2840172
CAS No.: 1448050-41-6
M. Wt: 348.42
InChI Key: KWUOUNJEBMSLKP-UHFFFAOYSA-N
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Description

N-cyclopropyl-N-({imidazo[1,2-a]pyridin-3-yl}methyl)-1,3-benzothiazole-2-carboxamide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridine derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound, which includes a cyclopropyl group, an imidazo[1,2-a]pyridine moiety, and a benzo[d]thiazole ring, contributes to its distinctive chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-N-({imidazo[1,2-a]pyridin-3-yl}methyl)-1,3-benzothiazole-2-carboxamide typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Imidazo[1,2-a]pyridine Moiety: This can be achieved through a condensation reaction between 2-aminopyridine and an appropriate aldehyde or ketone under acidic or basic conditions.

    Cyclopropylation: Introduction of the cyclopropyl group can be done using cyclopropyl bromide in the presence of a strong base like sodium hydride.

    Benzo[d]thiazole Formation: The benzo[d]thiazole ring can be synthesized via a cyclization reaction involving a thiourea derivative and an appropriate halogenated aromatic compound.

    Coupling Reactions: The final step involves coupling the imidazo[1,2-a]pyridine moiety with the benzo[d]thiazole ring using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening methods to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-N-({imidazo[1,2-a]pyridin-3-yl}methyl)-1,3-benzothiazole-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenated reagents, nucleophiles, or electrophiles under appropriate solvent and temperature conditions.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen atoms.

    Reduction: Reduced derivatives with fewer oxygen atoms or additional hydrogen atoms.

    Substitution: Substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

N-cyclopropyl-N-({imidazo[1,2-a]pyridin-3-yl}methyl)-1,3-benzothiazole-2-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential as an enzyme inhibitor, receptor modulator, and in various biochemical assays.

    Medicine: Investigated for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials, catalysts, and as a precursor for the synthesis of other valuable compounds.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclopropyl-N-({imidazo[1,2-a]pyridin-3-yl}methyl)-1,3-benzothiazole-2-carboxamide
  • N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)benzo[d]thiazole-2-carboxylate
  • This compound derivatives

Uniqueness

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties. The presence of the cyclopropyl group, imidazo[1,2-a]pyridine moiety, and benzo[d]thiazole ring contribute to its high reactivity, stability, and potential therapeutic effects. Compared to similar compounds, it may exhibit enhanced potency, selectivity, and a broader range of biological activities.

Properties

IUPAC Name

N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4OS/c24-19(18-21-15-5-1-2-6-16(15)25-18)23(13-8-9-13)12-14-11-20-17-7-3-4-10-22(14)17/h1-7,10-11,13H,8-9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWUOUNJEBMSLKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CC2=CN=C3N2C=CC=C3)C(=O)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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